2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPXRGFZRCZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359309 | |
| Record name | 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-39-8 | |
| Record name | 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloromethylpyridine with methylimidazole in the presence of a base, such as sodium hydride, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine N-oxides under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products:
- Substitution reactions yield various substituted imidazo[1,2-a]pyridine derivatives.
- Oxidation reactions produce N-oxide derivatives .
Scientific Research Applications
Anticancer Agents
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine, as targeted covalent inhibitors for cancer treatment. For instance, a series of novel KRAS G12C inhibitors were synthesized using this compound as a scaffold. One derivative demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells through various cellular and molecular docking experiments, indicating its potential as a lead compound for treating intractable cancers .
Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have been investigated for their cholinesterase inhibitory activities , which are relevant for treating neurodegenerative diseases like Alzheimer's. Compounds derived from this scaffold exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed IC50 values indicating strong inhibition, with molecular docking studies revealing the binding interactions at critical sites within the enzymes .
Antimicrobial Activity
The antibacterial properties of imidazo[1,2-a]pyridine derivatives have also been explored extensively. A study synthesized a series of compounds that exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives could serve as effective antimicrobial agents .
Efficient Synthesis Routes
The synthesis of this compound has been achieved through several efficient methods, including environmentally sustainable approaches like domino reactions. These methods not only improve yield but also reduce waste, making them suitable for large-scale applications in drug development .
Alkylating Agent Properties
This compound acts as an alkylating agent , suggesting potential applications in biochemical research where it may interact with DNA or proteins by adding alkyl groups. Such interactions are crucial for studying mechanisms of action in cellular processes and developing new therapeutic strategies .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound derivatives:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Reactivity and Functionalization
Chloromethyl Group vs. Other Substituents:
- Nucleophilic Substitution: The chloromethyl group in 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine readily undergoes nucleophilic substitution with amines, thiols, or carboxylates to form derivatives like carbamodithioates (e.g., reaction with potassium N-(3-pyridylmethyl)carbamodithioate) . This reactivity is absent in methyl- or aryl-substituted analogs.
- Electrophilic Reactions: In contrast, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate participates in hydrolysis or transesterification due to its ester group, offering pathways unavailable to chloromethyl derivatives .
Reactions with N-Chlorosuccinimide (NCS):
- This compound derivatives with electron-withdrawing groups (e.g., esters at C3) undergo chlorination at the methyl group when treated with NCS, yielding products like ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate . Unsubstituted analogs lack this regioselectivity, highlighting the directing effect of substituents .
Physicochemical and Structural Properties
Table 2: Comparative Physicochemical Properties
Key Observations:
- Steric and Electronic Effects: Aryl-substituted derivatives (e.g., 2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine) exhibit reduced solubility in water due to hydrophobic aryl groups, whereas chloromethyl derivatives show moderate polarity .
- Crystal Packing: Bulky substituents (e.g., tert-butyl or aryl groups) introduce torsional angles (26–31°) between the imidazo ring and substituents, affecting solid-state packing and bioavailability .
Biological Activity
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. These compounds are characterized by their nitrogen-containing heterocyclic structure, making them significant in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit specific kinases involved in cancer proliferation. A notable example is a derivative with an IC50 value of 3.9 nM against c-Met kinase, demonstrating potent inhibition in cancer cell lines addicted to c-Met signaling pathways .
| Compound | Target | IC50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| 22e | c-Met | 3.9 | 75 |
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also been evaluated for antimicrobial properties. A study reported various derivatives showing antibacterial and antifungal activities with IC50 values ranging from 0.2 to 50 μM against different microbial strains . The biological activity is attributed to the ability of these compounds to interact with microbial enzymes.
Neuropharmacological Effects
The neuropharmacological potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. For example, certain derivatives act as positive allosteric modulators at GABA-A receptors, displaying antipsychotic-like effects in animal models . These findings suggest a promising avenue for developing new treatments for psychiatric disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Modifications on the core structure can significantly influence their pharmacological properties. Key findings include:
- Chloromethyl Substitution : Enhances binding affinity to target proteins.
- Methyl Group Positioning : Affects lipophilicity and cellular uptake.
- Side Chain Variations : Different side chains can modulate selectivity towards specific biological targets.
Case Study 1: Anticancer Activity Evaluation
In a comprehensive study involving various imidazo[1,2-a]pyridine derivatives, researchers synthesized multiple compounds and evaluated their anticancer effects on human lung adenocarcinoma (A549) cells. The most effective compound demonstrated an IC50 value of 10 µM and was found to induce apoptosis through DNA fragmentation assays .
Case Study 2: Antimicrobial Efficacy
A series of new imidazo[1,2-a]pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 20 µg/mL .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved P95 respirators (US) or EN 143-certified P1 filters (EU) for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .
- Skin Protection : Wear chemical-resistant suits (e.g., Tychem®) to prevent dermal contact, as the compound is classified as a skin irritant (H315) .
- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) to maintain stability .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Microwave-Assisted Alkylation : Utilize chloromethyl phenyl sulfide derivatives as alkylating agents under microwave irradiation to improve reaction efficiency and yield .
- Rearrangement of Isoxazolones : Synthesize via thermal rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones, optimizing reaction conditions (e.g., solvent, temperature) to minimize byproducts .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Confirm molecular geometry using single-crystal diffraction data, as demonstrated for structurally related ethyl 5-methylimidazo[1,2-a]pyridine derivatives .
- NMR Spectroscopy : Assign peaks using - and -NMR to verify substituent positions (e.g., chloromethyl and methyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
- Methodological Answer :
- Cross-Referencing Classifications : Compare hazard classifications (e.g., IARC Group 2B "possible carcinogen" vs. NTP "known carcinogen") and prioritize in vitro assays (e.g., Ames test for mutagenicity) .
- Dose-Response Studies : Conduct acute toxicity trials (OECD Guideline 423) to determine LD values, addressing discrepancies in oral toxicity (H302) .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior, particularly at the chloromethyl group .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential pharmacological applications, as shown for imidazo[4,5-b]pyridine derivatives .
Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Leaving Group Propensity : The chloromethyl moiety acts as a reactive site in Suzuki-Miyaura couplings; optimize palladium catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) to enhance C–C bond formation .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states during nucleophilic substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
